molecular formula C10H13NO2 B3031580 Ethyl 3-(4-Pyridyl)propanoate CAS No. 52809-19-5

Ethyl 3-(4-Pyridyl)propanoate

Cat. No.: B3031580
CAS No.: 52809-19-5
M. Wt: 179.22 g/mol
InChI Key: ZDXRSMCFRIFFNK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate ester group

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(4-Pyridyl)propanoate . These factors could include pH levels, temperature, presence of other compounds, and more. Detailed studies are required to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(4-Pyridyl)propanoate can be synthesized through the reaction of 4-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture under reflux conditions for several hours to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-Pyridyl)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products Formed:

    Hydrolysis: 3-(4-Pyridyl)propanoic acid and ethanol.

    Reduction: 3-(4-Pyridyl)propanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(4-Pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 3-(4-Pyridyl)propanoate can be compared with other esters and pyridine derivatives:

    Ethyl 3-(3-Pyridyl)propanoate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and biological activity.

    Ethyl 2-(4-Pyridyl)acetate: Another ester with a pyridine ring, but with a shorter carbon chain, affecting its physical and chemical properties.

    Mthis compound: Similar to this compound but with a methyl ester group, which may influence its reactivity and solubility.

Properties

IUPAC Name

ethyl 3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXRSMCFRIFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481440
Record name Ethyl isonicotinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52809-19-5
Record name Ethyl isonicotinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Synthetic Example 4 was repeated using isonicotinaldehyde and ethyl diethylphosphonoacetate to obtain ethyl 3-(pyridin-4-yl)propionate.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ethyl 3-(4-pyridyl)acrylate (16.62 g, 93.8 mmol) was hydrogenated in 80 ml of ethanol over 5% Pd on carbon (2 g) at 60 psi at room temperature for 16 hours. After evaporation, the residue was dissolved in 200 ml of diethyl ether and filtered through diatomaceous silica and concentrated to afford 15.97 g (95% yield) of the subtitle compound. D. Preparation of thyl 3-(4-(2-hydroxymethyl)pyridyl)propionate
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95%

Synthesis routes and methods IV

Procedure details

Ethyl (E)-3-pyridin-4-ylprop-2-enoate (Method 8; 102.3 g, 576 mmol) in MeOH (300 ml) was hydrogenated using palladium on carbon 5% (9.0 g) under atmospheric pressure hydrogen for 72 hours. The catalyst was filtered off through diatomaceous earth and the filtrate concentrated to give a yellow oil. Yield 103.1 g (99%). NMR (300 MHz, CDCl3) 8.50 (d, 2H), 7.15 (d, 2H), 4.12 (q, 2H), 2.95 (t, 2.64 (t, 2H), 1.21 (t, 3H); m/z 180.4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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